Benzenemethanamine, N-[1-methyl-1-[(phenylseleno)methyl]-3-butenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanamine, N-[1-methyl-1-[(phenylseleno)methyl]-3-butenyl]- is a complex organic compound characterized by the presence of a benzenemethanamine core with additional functional groups. This compound is notable for its unique structure, which includes a phenylseleno group and a butenyl chain, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-[1-methyl-1-[(phenylseleno)methyl]-3-butenyl]- typically involves multi-step organic reactions. One common approach is the reaction of benzenemethanamine with 1-methyl-1-[(phenylseleno)methyl]-3-butenyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanamine, N-[1-methyl-1-[(phenylseleno)methyl]-3-butenyl]- undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide intermediates.
Reduction: Reduction reactions can target the double bond in the butenyl chain.
Substitution: Nucleophilic substitution reactions can occur at the benzenemethanamine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylseleno group typically yields selenoxides, while reduction of the butenyl chain can produce saturated amines.
Wissenschaftliche Forschungsanwendungen
Benzenemethanamine, N-[1-methyl-1-[(phenylseleno)methyl]-3-butenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of Benzenemethanamine, N-[1-methyl-1-[(phenylseleno)methyl]-3-butenyl]- involves its interaction with specific molecular targets. The phenylseleno group can participate in redox reactions, influencing cellular oxidative stress pathways. The butenyl chain and benzenemethanamine core may interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanamine, N-methyl-: Lacks the phenylseleno and butenyl groups, making it less complex.
Benzenemethanamine, N-(1-methylethyl)-: Contains an isopropyl group instead of the phenylseleno and butenyl groups.
Benzenemethanamine, α-methyl-N-(1-phenylethyl)-: Features a different substitution pattern on the benzenemethanamine core.
Uniqueness
Benzenemethanamine, N-[1-methyl-1-[(phenylseleno)methyl]-3-butenyl]- is unique due to the presence of the phenylseleno group and the butenyl chain, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
831200-91-0 |
---|---|
Molekularformel |
C19H23NSe |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
N-benzyl-2-methyl-1-phenylselanylpent-4-en-2-amine |
InChI |
InChI=1S/C19H23NSe/c1-3-14-19(2,16-21-18-12-8-5-9-13-18)20-15-17-10-6-4-7-11-17/h3-13,20H,1,14-16H2,2H3 |
InChI-Schlüssel |
JPEYNAIWMQSPFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC=C)(C[Se]C1=CC=CC=C1)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.